molecular formula C10H12F3N B3100878 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine CAS No. 1378865-93-0

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

Cat. No.: B3100878
CAS No.: 1378865-93-0
M. Wt: 203.20 g/mol
InChI Key: YDCXKPKYKHZBLU-UHFFFAOYSA-N
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Description

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is an organic compound with the molecular formula C10H12F3N. It is a colorless to pale yellow liquid at room temperature and has a distinctive odor. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine typically involves a multi-step reaction starting from 2-acetyl-4-methylpyridine. The process includes the following steps :

    Step 1: Dissolve 2-acetyl-4-methylpyridine in dimethyl sulfoxide (DMSO) and add sodium acetate.

    Step 2: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the mixture while maintaining the temperature between 20-25°C.

    Step 3: After the reaction is complete, the mixture is cooled to room temperature and treated with methanesulfonyl chloride.

    Step 4: The reaction mixture is stirred overnight, and the product is isolated and purified.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
  • 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine
  • Pyridine, 4-methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)-

Uniqueness

4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine is unique due to its specific trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it valuable in various applications[5][5].

Properties

IUPAC Name

4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7-4-5-14-8(6-7)9(2,3)10(11,12)13/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCXKPKYKHZBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C(C)(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701207602
Record name 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378865-93-0
Record name 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1378865-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-2-(2,2,2-trifluoro-1,1-dimethylethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701207602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.247.046
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine
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4-Methyl-2-(1,1,1-trifluoro-2-methylpropan-2-YL)pyridine

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